S-Adenosyl-D,L-homocysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

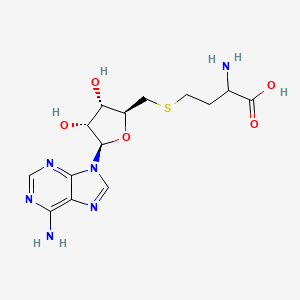

S-Adenosyl-D,L-homocysteine is a nucleobase-containing molecular entity. It is a complex organic compound with a molecular formula of C14H20N6O5S and a molecular weight of 384.41 g/mol . This compound is notable for its intricate structure, which includes an amino acid backbone and a purine nucleobase.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-Adenosyl-D,L-homocysteine typically involves multi-step organic synthesis. The process begins with the preparation of the purine nucleobase, followed by the attachment of the oxolane ring and the amino acid side chain. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

S-Adenosyl-D,L-homocysteine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the amino groups or the sulfur atom.

Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction pathway and products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Aplicaciones Científicas De Investigación

Role in Cardiovascular Health

SAH has been implicated as a critical biomarker in cardiovascular diseases (CVD). Recent studies have shown that elevated levels of SAH are associated with increased risk of atherosclerosis and other cardiovascular conditions.

Key Findings:

- A study involving 2,991 participants indicated that higher serum SAH levels correlated with a 27.9% increased risk of subclinical atherosclerosis (SA) compared to lower levels .

- In vivo studies demonstrated that increased SAH levels promote vascular smooth muscle cell proliferation and migration, contributing to atherogenesis in mouse models .

Data Table: Association of SAH with Cardiovascular Risk Factors

| Study | Population | Findings | Reference |

|---|---|---|---|

| Guangzhou Nutrition Cohort | 2,991 adults | Higher SAH linked to increased SA risk | |

| ApoE-deficient mice | Animal model | Elevated SAH promotes VSMC proliferation |

Impact on Methylation and Gene Expression

SAH serves as an inhibitor of methylation reactions, impacting gene expression and cellular function. Inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH), the enzyme responsible for converting SAH back to adenosine and homocysteine, leads to accumulation of SAH and subsequent hypomethylation.

Case Studies:

- Research has shown that inhibition of SAHH results in decreased methylation of RNA in leukemia cells, suggesting potential therapeutic implications for cancer treatment .

- In cultured endothelial cells, increased SAH levels were associated with DNA hypomethylation, which could exacerbate vascular damage .

Neurobiological Applications

SAH is also explored for its effects on neurological conditions. The relationship between homocysteine metabolism and neurodegenerative diseases highlights the importance of maintaining balanced levels of SAM and SAH.

Research Insights:

- A clinical trial indicated that supplementation with SAMe (which increases SAH levels) improved mood in patients with major depressive disorder without significantly raising homocysteine levels .

- Elevated SAH has been linked to impaired cognitive function due to its role in disrupting methylation processes critical for neurotransmitter synthesis .

Antiviral Activity

Recent studies have identified potential antiviral properties of SAH against specific viruses. For instance, research evaluating antiviral candidates found that SAH exhibited activity against dengue virus serotype 3 (DENV-3), suggesting its utility in developing antiviral therapies .

Longevity Research

Emerging evidence suggests that SAH may play a role in extending lifespan through modulation of metabolic pathways. Studies in yeast models have shown that supplementation with SAH can activate energy sensors and promote longevity .

Mecanismo De Acción

The mechanism of action of S-Adenosyl-D,L-homocysteine involves its interaction with nucleic acids and proteins. The purine nucleobase can form hydrogen bonds with complementary bases, while the amino acid side chain can interact with protein residues. These interactions can influence various biological pathways, including DNA replication and repair .

Comparación Con Compuestos Similares

Similar Compounds

Adenosine: Similar in structure but lacks the amino acid side chain.

S-adenosylmethionine: Contains a similar sulfur-containing side chain but differs in the nucleobase and overall structure.

Cysteine: Shares the amino acid backbone but lacks the nucleobase component.

Uniqueness

The uniqueness of S-Adenosyl-D,L-homocysteine lies in its combination of a purine nucleobase and an amino acid side chain, which allows it to participate in a wide range of biochemical interactions and reactions .

Propiedades

Fórmula molecular |

C14H20N6O5S |

|---|---|

Peso molecular |

384.41 g/mol |

Nombre IUPAC |

2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |

InChI |

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6?,7-,9-,10-,13-/m1/s1 |

Clave InChI |

ZJUKTBDSGOFHSH-ZRURSIFKSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCC(C(=O)O)N)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.